molecular formula C16H18ClFN4O2S B2909057 3-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396849-28-7

3-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2909057
CAS No.: 1396849-28-7
M. Wt: 384.85
InChI Key: RADHFCYTQIIWPN-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-4-fluoro-substituted aromatic ring linked to a piperidin-4-ylmethyl amine, further substituted with a pyrazin-2-yl group.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O2S/c17-14-9-13(1-2-15(14)18)25(23,24)21-10-12-3-7-22(8-4-12)16-11-19-5-6-20-16/h1-2,5-6,9,11-12,21H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHFCYTQIIWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H18_{18}ClFN6_{6}O2_{2}S
  • Molecular Weight : 424.9 g/mol
  • CAS Number : 2034295-39-9

Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-β isoforms. The inhibition of these kinases is crucial as they are involved in various signaling pathways that regulate cell growth and proliferation, making them significant targets in cancer therapy .

Anticancer Activity

The compound has been shown to possess significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes:

  • Class I PI3-Kinase : Selectively inhibits certain isoforms, which may be beneficial in treating cancers characterized by aberrant PI3K signaling.
  • Cholinesterases : Some derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Study 1: Inhibition of Tumor Growth

In a study published in MDPI, researchers evaluated the efficacy of this compound against various tumor models. The results indicated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls .

Study 2: Selectivity Against Kinase Family

Another study highlighted the selectivity of this compound towards Class I PI3K enzymes while sparing other kinases, suggesting a favorable side effect profile for potential therapeutic use .

Data Tables

Biological Activity Effect Reference
Anticancer (FaDu cells)Induces apoptosis
PI3K InhibitionSelective inhibition of isoforms
Cholinesterase InhibitionAChE and BuChE inhibition

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a 3-chloro-4-fluoro substitution on the benzene ring, differentiating it from analogs like 16 (5-chloro-2-fluoro) and 10 (5-chloro-2-fluoro). This positional variance may influence electronic properties and steric interactions.

Key Observations :

  • Yields for analogs range from 67% to 83%, influenced by the reactivity of the sulfonyl chloride and steric hindrance. The 5-chloro-2-fluoro substituent in 16 and 10 resulted in lower yields compared to 3-chloro (15 ), suggesting that substitution patterns affect reaction efficiency .

Physicochemical Properties

Physical states and analytical data vary among analogs:

Compound ID Physical State Melting Point (°C) Purity Method
Target Compound Not reported Not reported Not reported
15 Colorless oil Not reported UPLC/MS (purity ≥95%)
16 Colorless oil Not reported UPLC/MS (purity ≥95%)
17 Yellow solid Not reported UPLC/MS (purity ≥95%)
10 Yellow oil Not reported UPLC/MS (purity 100%)

Key Observations :

  • Most analogs are oils, except 17 (yellow solid), likely due to the methoxy group increasing crystallinity . The target compound’s pyrazine moiety may similarly influence its physical state.
  • Purity validation predominantly uses UPLC/MS, reflecting modern analytical standards .

Analytical Characterization

Structural confirmation for analogs relies on NMR and mass spectrometry:

  • 1H/13C NMR : Used to verify sulfonamide linkage, piperidine substitution, and aromatic protons .
  • 19F NMR : Employed for fluorine-containing analogs (e.g., 16 ) .
  • UPLC/MS : Ensures molecular ion ([M+H]⁺) matches theoretical mass and confirms purity .

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